5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Description
5-Bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a brominated and methoxy-substituted benzene ring linked via an ethyl group to a 2-methylindole moiety. Its molecular formula is C₁₈H₁₈BrN₂O₃S, with a molecular weight of 422.32 g/mol. The bromine atom at the 5-position of the benzene ring enhances lipophilicity, while the methoxy group at the 2-position contributes to electron-donating effects. The indole moiety, a privileged scaffold in medicinal chemistry, may facilitate π-π stacking or hydrogen bonding interactions in biological systems .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOILQWIZGBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation and Chlorination
5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8) is commercially available but can also be synthesized via:
- Sulfonation of 4-bromo-1-methoxybenzene using chlorosulfonic acid, yielding the sulfonic acid.
- Chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride.
Reaction Conditions :
- Sulfonation: 0–5°C, 2–4 h in excess chlorosulfonic acid.
- Chlorination: Reflux in SOCl₂ for 6 h, followed by distillation under reduced pressure.
Yield : ~75–80% (two-step process).
Synthesis of 2-(2-Methyl-1H-Indol-3-yl)Ethylamine
Alkylation of 2-Methylindole
2-Methylindole (CAS 95-20-5) undergoes alkylation with 2-chloroethylamine hydrochloride under phase-transfer catalysis:
- Reagents :
- 2-Methylindole, 2-chloroethylamine hydrochloride, tetrabutylammonium hydrogen sulfate (TBAHS), NaOH, toluene.
- Conditions :
- Reflux (110°C) for 17 h under inert atmosphere.
- Workup :
Alternative Pathway: Reductive Amination
A secondary route involves condensing 2-methylindole-3-carbaldehyde with ethanolamine, followed by borohydride reduction:
- Imine Formation :
- 2-Methylindole-3-carbaldehyde + ethanolamine → Schiff base (RT, 12 h).
- Reduction :
- NaBH₄ in methanol, 0°C to RT, 2 h.
Sulfonamide Coupling Reaction
Reaction of Sulfonyl Chloride with Amine
The final step involves nucleophilic substitution between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-(2-methyl-1H-indol-3-yl)ethylamine :
- Reagents :
- Sulfonyl chloride (1.1 equiv), amine (1.0 equiv), base (e.g., triethylamine, pyridine).
- Conditions :
- Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to RT, 4–6 h.
- Workup :
Optimization and Challenges
Regioselective Bromination
Introducing bromine at the 5-position of the indole ring requires directing groups. A patented method employs:
- Sulfonation-Acetylation :
- Indole → 2-sulfonato-indole → 1-acetyl-2-sulfonato-indole.
- Bromination :
Solvent and Catalysis Effects
- Phase-transfer catalysts (e.g., TBAHS) enhance alkylation efficiency by facilitating interfacial reactions.
- Polar aprotic solvents (DMF, DMSO) improve sulfonylation rates but may require stricter temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Alkylation + Sulfonylation | Indole alkylation → Coupling | 85% | >95% |
| Reductive Amination | Imine formation → Reduction | 70% | 90% |
| Direct Commercial Synthesis | Use pre-made sulfonyl chloride | 90% | 99% |
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The indole moiety can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases such as potassium phosphate (K3PO4).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 396.32 g/mol
The structure features a sulfonamide group, which is known for its biological activity, particularly as an antibacterial agent. The presence of the indole moiety also suggests potential neuropharmacological effects, as indole derivatives are often associated with serotonin receptor activity.
Anticancer Applications
Recent studies have highlighted the efficacy of 5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide in targeting cancer cells.
In vitro Studies
- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in various tumors. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
-
Cell Line Testing : The compound has demonstrated significant antiproliferative effects on various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored extensively.
Antibacterial Activity
- Resistance Mechanisms : The compound has been tested against multi-drug resistant strains of bacteria such as Klebsiella pneumoniae, with favorable results indicating low minimum inhibitory concentrations (MICs) .
- In silico Studies : Computational modeling has suggested that the compound interacts favorably with bacterial proteins, enhancing its potential as a drug candidate against resistant infections .
Data Summary Table
Case Studies
- Case Study on Anticancer Efficacy : A research group synthesized various benzenesulfonamide derivatives and tested their effectiveness against breast cancer cell lines, finding that specific modifications to the indole structure significantly enhanced anticancer activity .
- Case Study on Antimicrobial Resistance : Another study focused on the synthesis of sulfonamide derivatives and their testing against Klebsiella pneumoniae, demonstrating that certain compounds could effectively inhibit bacterial growth despite resistance mechanisms .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to bind to various biological targets, modulating their activity. The sulfonamide group enhances the compound’s ability to interact with proteins through hydrogen bonding and electrostatic interactions. The bromine atom and methoxy group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogen Substitution Variations
A closely related compound, N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxy-benzenesulfonamide (C₁₈H₁₇BrClN₂O₃S, MW: 456.5 g/mol), differs in halogen placement:
- Benzene ring : 5-chloro vs. 5-bromo in the target compound.
- Indole ring : 5-bromo substitution absent in the target compound.
Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce membrane permeability but improve solubility. The additional bromine on the indole in this analogue could sterically hinder target binding or alter metabolic stability .
Heterocyclic Moieties
5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide (C₁₂H₁₂BrN₂O₃S₂, MW: 362.26 g/mol) replaces the indole-ethyl group with a thienylmethyl substituent. Key differences:
- Thiophene vs.
- Electronic effects : Sulfur in thiophene is less electronegative than indole’s nitrogen, altering electronic distribution.
This substitution could diminish affinity for targets requiring indole-mediated interactions (e.g., serotonin receptors) but improve metabolic stability due to reduced oxidative susceptibility .
Pharmacophore Modifications: Panobinostat
Panobinostat lactate (C₂₁H₂₃N₃O₂·C₃H₆O₃), a histone deacetylase (HDAC) inhibitor, shares the 2-methylindol-3-yl-ethyl moiety but replaces the sulfonamide with a hydroxamic acid group. Structural contrasts include:
- Hydroxamic acid : Chelates zinc in HDACs, critical for enzymatic inhibition.
- Benzene ring : Lacks bromine/methoxy substituents, focusing instead on a propenamide linker.
HDAC targeting) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Benzene Substituents | Indole/Heterocycle Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 5-Br, 2-OCH₃ | 2-Methylindol-3-yl-ethyl | 422.32 | Brominated benzene, indole linkage |
| N-[2-(5-Bromo-2-methylindol-3-yl)ethyl]-5-Cl-2-OCH₃-sulfonamide | 5-Cl, 2-OCH₃ | 5-Bromo-2-methylindol-3-yl-ethyl | 456.50 | Dual halogenation (Cl/Br) |
| 5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide | 5-Br, 2-OCH₃ | 2-Thienylmethyl | 362.26 | Thiophene substitution |
| Panobinostat | N/A | 2-Methylindol-3-yl-ethyl | 349.43 (base) | Hydroxamic acid pharmacophore |
Table 2: Hypothetical Pharmacokinetic Properties
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 3.8 | 2 | 6 | 85.1 |
| 5-Cl Analogue | 3.5 | 2 | 6 | 85.1 |
| Thienylmethyl | 2.9 | 1 | 6 | 78.2 |
| Panobinostat | 2.1 | 3 | 5 | 98.4 |
Research Findings and Implications
- Halogen Effects : Bromine’s larger size may enhance target binding via van der Waals interactions but increase metabolic liabilities (e.g., cytochrome P450 oxidation) compared to chlorine .
- Heterocycle Impact : Indole’s NH group likely confers superior target engagement over thiophene in neurological or anti-inflammatory targets .
- Pharmacophore Relevance: While panobinostat’s hydroxamic acid is irreplaceable for HDAC inhibition, the target compound’s sulfonamide group could be optimized for kinase or carbonic anhydrase inhibition .
Biological Activity
5-Bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. The presence of both bromine and sulfonamide functionalities enhances its biological profile, making it a subject of interest in medicinal chemistry.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C19H21BrN2O4S
- Molecular Weight : 453.35 g/mol
- CAS Number : 5810-08-2
Table of Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 5.24870 |
| PSA | 88.80000 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indole derivatives, including sulfonamides. The results demonstrated that some compounds had Minimum Inhibitory Concentrations (MICs) as low as 15.625 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer potential. One study reported that specific indole-based compounds exhibited antiproliferative effects on cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment.
Table of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-Bromo-2-methoxy-N-[2-(2-methylindolyl)ethyl]benzenesulfonamide | MCF-7 (Breast Cancer) | 12.5 |
| Indole Derivative X | HeLa (Cervical Cancer) | 15.0 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key metabolic pathways within microbial cells or cancer cells. For instance, studies suggest that the sulfonamide group can interfere with folate synthesis in bacteria, while the indole moiety may disrupt signaling pathways in cancer cells.
Q & A
Basic: What are the optimized synthetic routes for 5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis involves sequential functionalization of the benzenesulfonamide and indole moieties. Key steps include:
- Coupling Reactions : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents to conjugate the sulfonamide and indole-ethylamine groups. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) improves purity. For intermediates, recrystallization in ethanol/water enhances yield .
- Yield Optimization : Lower reaction temperatures (0–5°C) during sulfonamide formation reduce decomposition. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
